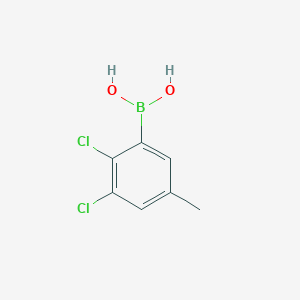

2,3-Dichloro-5-methylphenylboronic acid

Description

Properties

IUPAC Name |

(2,3-dichloro-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEXOJFCSLTVIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)Cl)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2,3-Dichloro-5-methylphenylboronic acid

Physicochemical Profiling and Application Workflows of 2,3-Dichloro-5-methylphenylboronic Acid in Advanced Drug Development

Executive Summary

As a Senior Application Scientist, designing robust synthetic routes for complex biaryl scaffolds requires a deep understanding of the building blocks involved. This compound (CAS 2377606-78-3)[1] is a highly specialized organoboron reagent. It serves as a crucial intermediate in cross-coupling reactions and acts as a valuable bioisostere for carboxylic acids in medicinal chemistry. However, its unique substitution pattern—featuring an ortho-chlorine, a meta-chlorine, and a meta-methyl group—creates a complex interplay of steric hindrance and electronic modulation. This technical guide deconstructs the physicochemical properties of this compound and provides field-proven, self-validating protocols to harness its reactivity while mitigating degradation pathways.

Part 1: Structural & Physicochemical Characterization

Data Presentation: Fundamental Metrics

To establish a baseline for experimental design, the core quantitative properties of the compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Causality / Experimental Significance |

|---|---|---|

| CAS Registry Number | 2377606-78-3[1] | Unique identifier for procurement and database tracking. |

| Molecular Formula | C7H7BCl2O2[2] | Defines the stoichiometric mass for reaction equivalents. |

| Molecular Weight | 204.84 g/mol [2] | Critical for precise molarity calculations in high-throughput screening. |

| Predicted pKa | ~6.5 - 7.5 | Lowered by the strong -I (inductive) effect of the dichloro substitution[3]. |

| Steric Profile | Highly Hindered | The ortho-chlorine restricts the rotational freedom of the B(OH)₂ group, impacting transmetalation kinetics[4]. |

Electronic and Steric Interplay

The reactivity of an arylboronic acid is fundamentally dictated by its Lewis acidity, which is quantified by its pKa. Unsubstituted phenylboronic acid has a pKa of approximately 8.8. In this compound, the two chlorine atoms exert a strong electron-withdrawing inductive effect (-I).

The ortho-chlorine, in particular, significantly increases the Lewis acidity of the empty p-orbital on the boron atom[3]. This lowers the pKa, meaning the compound can coordinate with a hydroxide or alkoxide ion to form the reactive tetrahedral boronate anion (Ar-B(OH)₃⁻) at a much lower, near-neutral pH[3]. The meta-methyl group provides a mild electron-donating effect (+I), but it is insufficient to override the dominant electron-withdrawing nature of the halogens.

Part 2: Reactivity & Stability Dynamics

The Transmetalation Bottleneck

In palladium-catalyzed Suzuki-Miyaura couplings, transmetalation is often the rate-limiting step, especially for sterically hindered substrates[4]. The ortho-chlorine in this compound creates a significant steric shield around the boron center. When the boronate anion attempts to transfer its aryl group to the Pd(II) complex, this steric bulk causes severe repulsion with the palladium ligands. To overcome this, highly active, sterically demanding ligands (such as Buchwald dialkylbiaryl phosphines like SPhos or XPhos) are required to facilitate the transfer and stabilize the catalytic intermediate[4].

Protodeboronation Risks

A critical failure mode in the handling of electron-deficient arylboronic acids is base-catalyzed protodeboronation (the cleavage of the C-B bond to yield the des-boronated arene). Because the dichloro substitution stabilizes the transient aryl anion that forms during C-B bond cleavage, this compound is highly susceptible to degradation under strongly basic aqueous conditions at elevated temperatures[5]. Therefore, experimental protocols must strictly control base strength and water content, favoring anhydrous bases or carefully buffered biphasic systems to suppress this side reaction[5].

Part 3: Visualizing the Mechanistic Pathway

To understand where this compound faces its greatest kinetic hurdle, we must map the catalytic cycle. The diagram below illustrates the Suzuki-Miyaura workflow, explicitly highlighting the boronate anion formation and the sterically hindered transmetalation step.

Suzuki-Miyaura cycle showing the transmetalation bottleneck for hindered boronic acids.

Part 4: Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling for Ortho-Hindered Boronic Acids

-

Objective: Achieve >90% conversion of this compound with an aryl bromide while suppressing protodeboronation.

-

Causality & Self-Validation: We utilize Pd(OAc)₂ with SPhos. SPhos is specifically chosen because its biphenyl backbone and cyclohexyl groups create a reactive Pd-complex that easily accommodates ortho-substituted aryl groups. K₃PO₄ is used as a mild, anhydrous base to prevent the hydroxide-induced protodeboronation common with NaOH or KOH[5]. The reaction is monitored via LC-MS to validate the disappearance of the boronic acid mass (m/z 203[M-H]⁻) and check for the des-boronated byproduct.

Step-by-Step Methodology:

-

Preparation: In a rigorously dried Schlenk flask under an argon atmosphere, charge 1.0 equivalent of the aryl bromide and 1.2 equivalents of this compound. (Note: The 20% excess compensates for trace protodeboronation).

-

Catalyst Loading: Add 2 mol% Pd(OAc)₂ and 4 mol% SPhos ligand. The 1:2 Pd:Ligand ratio ensures the formation of the active monomeric L₁Pd(0) species.

-

Base Addition: Add 2.0 equivalents of finely milled, anhydrous K₃PO₄.

-

Solvent Addition: Inject a degassed mixture of Toluene/H₂O (10:1 v/v) to achieve a 0.2 M concentration. The small amount of water is critical to dissolve the base and facilitate the formation of the reactive boronate anion, but kept minimal to prevent degradation.

-

Reaction Execution: Heat the mixture to 90°C for 12 hours.

-

Validation (In-Process Control): At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. A successful trajectory shows <10% of the des-boronated byproduct (1,2-dichloro-3-methylbenzene).

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: pKa Determination via Potentiometric Titration

-

Objective: Empirically validate the Lewis acidity of the boronic acid to optimize coupling pH.

-

Causality & Self-Validation: Because theoretical pKa values can deviate based on solvent effects, empirical determination is crucial. We use a co-solvent system (MeOH/H₂O) due to the compound's poor aqueous solubility[3].

Step-by-Step Methodology:

-

Prepare a 5 mM solution of this compound in a 50:50 (v/v) Methanol/Water mixture containing 0.1 M KCl (to maintain constant ionic strength)[3].

-

Submerge a calibrated glass pH electrode into the stirred solution at 25.0 ± 0.1 °C.

-

Titrate with standardized 0.05 M NaOH (prepared in the same solvent mixture) in 0.05 mL increments.

-

Record the pH after each addition, ensuring equilibrium is reached (stable reading for >30 seconds).

-

Plot the first derivative of the titration curve (ΔpH/ΔV) to identify the equivalence point. The pH at the half-equivalence point represents the apparent pKa.

References

Sources

Molecular structure and SMILES for 2,3-Dichloro-5-methylphenylboronic acid

Executive Summary

This technical guide provides a comprehensive analysis of (2,3-Dichloro-5-methylphenyl)boronic acid , a specialized organoboron intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Distinguished by its specific substitution pattern—two chlorine atoms at the ortho and meta positions relative to the boron center, and a methyl group at the meta position—this compound presents unique steric and electronic challenges in cross-coupling reactions. This document details its molecular identity, rational synthesis pathways, optimized Suzuki-Miyaura coupling protocols, and critical stability considerations.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

The precise identification of this compound is critical due to the existence of multiple regioisomers (e.g., 2-chloro-5-methylphenylboronic acid) that possess significantly different reactivity profiles.

Chemical Identifiers[2][3][5][6][7][8]

| Parameter | Data |

| Chemical Name | (2,3-Dichloro-5-methylphenyl)boronic acid |

| CAS Registry Number | 2377606-78-3 |

| Molecular Formula | C₇H₇BCl₂O₂ |

| Molecular Weight | 204.85 g/mol |

| SMILES | CC1=CC(B(O)O)=C(Cl)C(Cl)=C1 |

| InChI Key | Predicted: InChI=1S/C7H7BCl2O2/c1-4-2-6(8(11)12)7(10)5(9)3-4/h2-3,11-12H,1H3 |

| Appearance | White to off-white crystalline solid |

Structural Analysis

-

Steric Environment: The C1–B bond is flanked by a chlorine atom at the C2 (ortho) position. This introduces significant steric hindrance, potentially retarding the transmetallation step in catalytic cycles compared to non-substituted phenylboronic acids.

-

Electronic Effects:

-

2,3-Dichloro: Electron-withdrawing (inductive effect, -I) deactivates the ring, making the C–B bond slightly more Lewis acidic but also susceptible to protodeboronation under basic conditions.

-

5-Methyl: Weakly electron-donating (+I), providing a slight counterbalance to the chlorines and serving as a metabolic handle or tracer in medicinal chemistry applications.

-

Synthesis Pathway[3][5][10][12][13]

The most robust synthesis route for (2,3-Dichloro-5-methylphenyl)boronic acid utilizes a Lithium-Halogen Exchange protocol. This method is preferred over Grignard formation due to the electron-deficient nature of the aryl ring, which stabilizes the lithiated intermediate at low temperatures.

Retrosynthetic Logic

The synthesis targets the C1–B bond formation via an electrophilic quench of a nucleophilic aryl species.

-

Precursor: 1-Bromo-2,3-dichloro-5-methylbenzene.

-

Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃).

Experimental Protocol (Standardized)

Step 1: Cryogenic Lithiation

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvation: Dissolve 1-Bromo-2,3-dichloro-5-methylbenzene (1.0 equiv) in anhydrous THF (0.5 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure internal temperature stabilizes.

-

Exchange: Add n-BuLi (2.5 M in hexanes, 1.1 equiv) dropwise over 30 minutes. Maintain internal temperature below -70 °C to prevent benzyne formation (elimination of LiCl).

-

Aging: Stir at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

Step 2: Electrophilic Boronation

-

Addition: Add Triisopropyl borate (1.2 equiv) dropwise to the lithiated species at -78 °C.

-

Warming: Allow the mixture to warm slowly to room temperature (20–25 °C) over 4–6 hours. The solution typically turns from yellow/orange to a turbid white suspension.

Step 3: Hydrolysis & Isolation

-

Quench: Cool to 0 °C and quench with 1N HCl until pH ~3. Stir for 30 minutes to hydrolyze the boronate ester to the free acid.

-

Extraction: Extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Acetonitrile/Water or Hexane/Ethyl Acetate to yield the pure boronic acid.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis workflow via cryogenic lithium-halogen exchange.

Applications: Suzuki-Miyaura Cross-Coupling

This boronic acid is a valuable building block for creating biaryl scaffolds. However, the ortho-chloro substituent creates steric hindrance that requires optimized catalytic systems.

Mechanistic Challenges[3]

-

Transmetallation: The bulky Cl atom at C2 hinders the approach of the palladium(II) complex to the boronate species.

-

Protodeboronation: Electron-deficient arylboronic acids are prone to losing the -B(OH)₂ group in the presence of strong bases and high temperatures.

Optimized Coupling Protocol

To overcome steric hindrance, use electron-rich, bulky phosphine ligands (Buchwald ligands) that facilitate oxidative addition and create an active catalytic pocket.

-

Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (1–3 mol%).

-

Ligand: S-Phos or X-Phos (ratio Pd:L = 1:2).

-

Base: K₃PO₄ (mild, anhydrous) or Cs₂CO₃. Avoid strong hydroxide bases if protodeboronation is observed.

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

-

Temperature: 80–100 °C.[1]

Catalytic Cycle Diagram

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the steric bottleneck at the transmetallation step.

Handling & Stability

Storage

-

Hygroscopicity: Boronic acids can dehydrate to form boroxines (cyclic trimers). Store in a cool, dry place (2–8 °C) under inert atmosphere (Argon/Nitrogen) to maintain stoichiometry.

-

Container: Tightly sealed glass vials; avoid prolonged exposure to air.

Stability Risks

-

Protodeboronation: In the presence of water and heat, particularly under acidic or strongly basic conditions, the C–B bond may cleave, yielding 1,2-dichloro-4-methylbenzene.

-

Mitigation: Use anhydrous bases (e.g., K₃PO₄) in organic solvents if yield is low.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Retrieved from [Link]

-

Organic Syntheses. (2010). Preparation of MIDA Boronates. Org. Synth. 2010, 87, 10. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Handling of 2,3-Dichloro-5-methylphenylboronic Acid

Executive Summary

2,3-Dichloro-5-methylphenylboronic acid is a specialized organoboron reagent primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical intermediates and agrochemicals. Unlike simple phenylboronic acid, the physicochemical behavior of this compound is heavily influenced by the steric and electronic effects of the 2,3-dichloro and 5-methyl substitution pattern.

This guide addresses a critical gap in public literature: the lack of specific quantitative solubility data for this isomer.[1][2] Instead of static values, we provide a predictive solubility landscape based on structure-property relationships (SPR) and a validated experimental protocol for determining exact solubility limits. Researchers must account for the dynamic equilibrium between the free boronic acid and its trimeric anhydride (boroxine), a factor that frequently leads to inconsistent solubility data and reaction stoichiometry errors.[3]

Part 1: Physicochemical Profile & Solubility Logic[4]

To understand the solubility of this compound, we must deconstruct its molecular architecture. The interplay between the polar boronyl group and the lipophilic aryl core dictates its thermodynamic behavior in solution.

Structural Analysis[5]

-

Core: Phenyl ring (Lipophilic).

-

Functional Group: Boronic Acid [

] (Polar, H-bond donor/acceptor, Amphoteric). -

Substituents:

-

2,3-Dichloro: Electron-withdrawing and lipophilic. The ortho-chloro substituent (position 2) exerts steric pressure on the boronic acid group, potentially twisting it out of planarity with the ring. This reduces crystal lattice energy, theoretically enhancing solubility in organic solvents compared to un-substituted phenylboronic acid.

-

5-Methyl: Weakly electron-donating and lipophilic. Increases

(partition coefficient), further reducing water solubility.

-

The Boroxine Cycle: The "Hidden" Solubility Variable

Boronic acids are not static molecules. In solid state and non-aqueous solution, they exist in equilibrium with their dehydrated trimeric form, the boroxine .

Key Insight: "Insolubility" reported in non-polar solvents is often a misinterpretation of the boroxine's slow hydrolysis rate. The boroxine is typically more soluble in non-polar solvents (e.g., Toluene, DCM) than the free acid, while the free acid is required for aqueous-phase coupling mechanisms.

Figure 1: The dynamic equilibrium between boronic acid monomers and boroxine trimers. Solubility measurements must account for which species is dominant in the chosen solvent.

Part 2: Solubility Landscape (Predicted)

Based on the calculated

Table 1: Predicted Solubility Classification

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Class 1: Protic Polar | Methanol, Ethanol | High (>100 mg/mL) | Formation of transient boronate esters; strong H-bonding solvation. Note: Avoid for storage due to esterification. |

| Class 2: Aprotic Polar | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice efficiently. Ideal for stock solutions. |

| Class 3: Ethers | THF, 2-MeTHF, Dioxane | High (50–100 mg/mL) | Oxygen lone pairs coordinate with the empty p-orbital of Boron, stabilizing the monomer. |

| Class 4: Halogenated | DCM, Chloroform | Moderate (10–50 mg/mL) | The "2,3-dichloro" motif improves affinity for chlorinated solvents compared to simple phenylboronic acid. |

| Class 5: Hydrocarbons | Toluene, Hexanes | Low to Moderate | Solubility is driven by the boroxine form. Heating promotes dehydration and dissolution. |

| Class 6: Aqueous | Water (pH 7) | Very Low (<1 mg/mL) | The lipophilic Cl/Me groups suppress water solubility. Requires basic pH (>9) to form the soluble boronate anion [ |

Part 3: Experimental Protocol (Self-Validating)

Since specific literature values are unavailable, researchers should use this standardized "Shake-Flask" protocol to determine thermodynamic solubility. This method includes a Self-Validation Step to distinguish between the acid and the boroxine.

Materials Required

-

Compound: this compound (>50 mg).

-

Solvent: Target organic solvent (anhydrous).

-

Equipment: HPLC (UV detection @ 254 nm), 0.45 µm PTFE syringe filters, orbital shaker.

Step-by-Step Workflow

-

Preparation (Supersaturation):

-

Add excess solid (~20 mg) to 1 mL of solvent in a crimp-top HPLC vial.

-

Critical: Ensure visible solid remains.[2] If it dissolves completely, add more.

-

-

Equilibration:

-

Agitate at 25°C for 24 hours.

-

Tip: For Toluene or Heptane, heat to 60°C for 1 hour, then cool to 25°C and stir for 24 hours to reach true thermodynamic equilibrium.

-

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter.

-

Pre-saturation: Discard the first 200 µL of filtrate to prevent filter adsorption errors.

-

-

Quantification (HPLC):

-

Dilute the filtrate 100x with Acetonitrile:Water (50:50).

-

Inject onto C18 column.

-

Validation Check: Boronic acids often show peak tailing. Use a mobile phase with 0.1% Formic Acid to suppress ionization.

-

Figure 2: Workflow for the gravimetric/HPLC determination of solubility limits.

Part 4: Application Context (Suzuki Coupling)

For researchers using this compound in drug development, solubility dictates the reaction solvent choice.

Recommended Solvent Systems

-

Standard: THF/Water (4:1) .

-

Why: THF solubilizes the lipophilic 2,3-dichloro-5-methyl core; Water dissolves the inorganic base (K₂CO₃).

-

-

Difficult Substrates: 1,4-Dioxane @ 90°C .

-

Why: High boiling point allows for thermal activation; Dioxane effectively solvates the boroxine form if dehydration occurs.

-

-

Green Chemistry: Ethanol/Water (1:1) .

-

Why: High solubility of the boronic acid; however, be aware of potential ethyl ester formation if the reaction is slow.

-

Handling & Storage

-

Hygroscopicity: Store under Nitrogen at 4°C.

-

Re-hydration: If the compound appears as a "gummy" solid (indicating partial dehydration to boroxine), recrystallize from Water/Acetone to regenerate the free flowing boronic acid powder.

References

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

BenchChem. (2025).[2][4] General Experimental Protocol for Determining Solubility - Shake-Flask Method. Link

-

IUPAC. (2020). Solubility of Arylboronic Acids and Esters. Journal of Chemical & Engineering Data. Link

Sources

Thermal Stability & Decomposition of Poly-Substituted Phenylboronic Acids

This guide provides an in-depth technical analysis of the thermal and chemical stability of poly-substituted phenylboronic acids (PBAs). It synthesizes thermodynamic data on boroxine formation with kinetic data on protodeboronation, offering a practical framework for handling these reagents in drug development and materials science.

Executive Summary: The Dual Nature of Stability

Researchers must distinguish between two distinct "instability" modes when working with phenylboronic acids:

-

Thermal Dehydration (Reversible): The loss of water to form boroxines (anhydrides). This is often mistaken for decomposition but is a reversible equilibrium driven by entropy.

-

Protodeboronation (Irreversible): The cleavage of the C-B bond.[1] This is the true decomposition pathway, heavily influenced by pH, temperature, and specific substituent effects (sterics/electronics).

Thermal Dehydration: The Boroxine Equilibrium

Unlike carboxylic acids, boronic acids do not exist as static monomers in the solid state. They exist in a dynamic equilibrium with their trimeric anhydrides (boroxines).

Mechanism

Heating a boronic acid drives off water, shifting the equilibrium toward the boroxine form. This process is endothermic (

Key Insight: Electron-Donating Groups (EDGs) stabilize the boroxine form, while Electron-Withdrawing Groups (EWGs) destabilize it, making the boronic acid form more persistent but also more susceptible to nucleophilic attack.

Visualization: Dehydration-Rehydration Cycle

The following diagram illustrates the reversible transformation between the monomeric acid and the trimeric boroxine.

Figure 1: The reversible dehydration pathway. Note that "melting points" reported in literature often correspond to the dehydration onset or the melting of the resulting boroxine.

Chemical Decomposition: Protodeboronation Kinetics

Protodeboronation is the irreversible cleavage of the C-B bond, replacing it with a C-H bond.[1][2][3][4] This is the primary failure mode in Suzuki-Miyaura couplings and long-term storage.

Mechanisms[1][2][3][5][6][7]

-

Base-Catalyzed (Kuivila Mechanism): Involves the formation of a boronate anion

, followed by ipso-protonation. -

Metal-Catalyzed: Transition metals (Pd, Cu, Ag) can accelerate deboronation, especially for 2-heteroaryl species.

-

Specific Base-Mediated (Perrin Mechanism): Relevant for 2,6-disubstituted acids (e.g., 2,6-difluorophenylboronic acid), where steric crowding prevents standard hydrolysis, forcing a pathway involving direct attack on the boronate.

Visualization: Protodeboronation Pathways

Figure 2: The dominant base-catalyzed protodeboronation pathway.[4] High pH promotes the formation of the reactive boronate species.

Comprehensive Stability Data

The table below consolidates thermal and kinetic data. Note: "Half-life" refers to resistance against protodeboronation at high pH (accelerated aging conditions), while "Melting Point" often indicates the thermal dehydration threshold.

Table 1: Thermal & Kinetic Stability of Poly-Substituted PBAs

| Compound | Substituents | Electronic Effect | Melting Point ( | Stability ( | Boroxine Formation ( |

| Pentafluorophenylboronic acid | 2,3,4,5,6-F | Strong EWG | N/A (Solid) | 2.6 ms (Extremely Unstable) | High |

| 2,6-Difluorophenylboronic acid | 2,6-F | Steric + EWG | 147-149 | ~5 s (Very Unstable) | Moderate |

| 3,5-Bis(trifluoromethyl)PBA | 3,5-CF | Strong EWG | 217-220 | Moderate (Hours) | High |

| 2-Nitrophenylboronic acid | 2-NO | EWG + Steric | 105-107 | Low (Minutes) | Moderate |

| 3,5-Dinitrophenylboronic acid | 3,5-NO | Strong EWG | > 300 | High (Weeks)* | High |

| 4-Methoxyphenylboronic acid | 4-OMe | EDG | 204-206 | Very High (Weeks) | 1.40 M (Favored) |

| Phenylboronic acid | None | Neutral | 216-219 | High | 0.32 M |

| 2-Pyridylboronic acid | 2-Py | Heteroatom | 170 (dec.) | 25-50 s (pH 7)** | Low |

*Note: 3,5-dinitrophenylboronic acid is anomalously stable compared to fluoro-analogs due to lack of specific resonance stabilization of the transition state anion. **Note: 2-Pyridylboronic acid decomposes rapidly at neutral pH via a zwitterionic intermediate, unlike the base-catalyzed mechanism of others.

Experimental Protocols for Stability Profiling

Protocol A: Thermal Gravimetric Analysis (TGA) for Dehydration

Purpose: Determine the onset of dehydration and total water loss.

-

Sample Prep: Weigh 5–10 mg of boronic acid into an alumina pan. Do not seal hermetically (allow water escape).

-

Ramp: Heat from 25°C to 300°C at 10°C/min under N

flow (50 mL/min). -

Analysis:

-

Stage 1 (80–150°C): Look for mass loss of ~10-15% (theoretical water loss for

). -

Stage 2 (>250°C): Look for oxidative decomposition of the organic ring.

-

Protocol B: NMR Kinetics for Protodeboronation

Purpose: Measure chemical half-life under reaction conditions.

-

Solvent: Prepare a mixture of

:Dioxane-d8 (1:1). -

Internal Standard: Add 1,3,5-trimethoxybenzene (inert standard).

-

Conditions: Adjust pH to 12-13 using NaOD (simulating Suzuki coupling conditions).

-

Measurement: Heat to 70°C in the NMR probe. Acquire

spectra every 5 minutes. -

Calculation: Integrate the aryl protons of the starting material vs. the product (arene). Plot

vs. time to extract

References

-

Tokunaga, Y. et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Link

-

Cox, P. A. et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. Link

-

Lloyd-Jones, G. C. et al. (2022). In Situ Studies of Arylboronic Acids/Esters: Kinetics, Speciation, and Dysfunction. Accounts of Chemical Research. Link

-

Sigma-Aldrich. Product Specification: 3,5-Bis(trifluoromethyl)phenylboronic acid. Link

-

BenchChem. Technical Guide: Thermal Stability of 2-Nitrophenylboronic Acid. Link

Sources

pKa and Acidity of 2,3-Dichloro-5-methylphenylboronic Acid: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2,3-Dichloro-5-methylphenylboronic acid (CAS: 2377606-78-3)[1]

Executive Summary

In modern medicinal chemistry and materials science, substituted arylboronic acids are highly valued for their ability to form reversible covalent bonds with diols (e.g., in carbohydrate sensors) and nucleophilic residues (e.g., serine/threonine protease inhibitors). The thermodynamic driver of these interactions is the compound's pKa .

This whitepaper provides an in-depth analysis of the acidity of This compound . Because empirical pKa values for highly specific, multi-substituted boronic acids are rarely cataloged in standard databases, we must synthesize theoretical predictive models (Hammett linear free-energy relationships) with rigorous, self-validating experimental protocols to establish its physicochemical profile.

Part 1: The Mechanistic Nature of Boronic Acid Acidity

Unlike standard carboxylic acids, boronic acids do not act as Brønsted-Lowry acids (proton donors) under physiological conditions. Instead, they function as Lewis acids .

The boron atom in a neutral boronic acid is

Fig 1: Lewis acid-base equilibrium of this compound.

Part 2: Substituent Effects and pKa Prediction (Hammett Analysis)

The base pKa of unsubstituted phenylboronic acid in water is approximately 8.80 . The introduction of functional groups onto the phenyl ring alters the electron density at the boron center, directly impacting its Lewis acidity[3]. Electron-withdrawing groups (EWGs) increase the electrophilicity of the boron atom, stabilizing the tetrahedral anion and lowering the pKa.

To calculate the theoretical pKa of this compound, we utilize the Hammett equation:

Causality of Substituent Contributions:

-

3-Chloro (Meta): Exerts a strong inductive electron-withdrawing effect (

). This pulls electron density away from the boron, increasing its affinity for OH⁻. -

5-Methyl (Meta): Exerts a weak electron-donating effect via hyperconjugation (

), slightly destabilizing the anion and raising the pKa. -

2-Chloro (Ortho): Ortho substituents do not follow standard Hammett rules due to proximity (the "ortho effect"). However, empirical data for 2-chlorophenylboronic acid (pKa ~7.8 to 8.23)[4] demonstrates that the strong inductive effect and steric locking of the boronic acid hydroxyls significantly lower the pKa. We derive an apparent

to quantify this.

Table 1: Quantitative pKa Prediction Model

| Substituent | Position | Hammett Constant ( | Theoretical |

| Base Phenyl Ring | - | 0.00 | 8.80 (Base pKa) |

| Chloro (-Cl) | Meta (3) | +0.37 | -0.80 |

| Methyl (-CH₃) | Meta (5) | -0.07 | +0.15 |

| Chloro (-Cl) | Ortho (2) | +0.46 (Apparent)* | -0.99 |

| Net 2,3-diCl-5-Me | Combined | Predicted pKa |

Part 3: Experimental Methodologies for Empirical Validation

Because theoretical models must be empirically verified, the following self-validating protocols are designed to measure the pKa of highly lipophilic boronic acids.

Fig 2: Multi-modal experimental workflow for empirical pKa determination.

Protocol 1: Yasuda-Shedlovsky Potentiometric Titration

Causality: this compound has low aqueous solubility. Titrating it in pure water will cause precipitation, leading to false pH buffering curves. We must use a co-solvent system (e.g., Methanol/Water) and extrapolate back to 0% co-solvent.

-

System Validation Checkpoint: Calibrate the glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0). Titrate a known standard (e.g., benzoic acid) in the exact co-solvent mixtures to verify electrode Nernstian response.

-

Sample Preparation: Prepare 2 mM solutions of the boronic acid in 30%, 40%, 50%, and 60% (v/v) Methanol/Water mixtures containing 0.1 M KCl to maintain constant ionic strength.

-

Titration: Titrate each solution with standardized 0.05 M KOH at 25.0 ± 0.1 °C under an inert argon atmosphere (to prevent CO₂ absorption, which forms carbonic acid and skews results).

-

Data Analysis: Calculate the apparent pKa (

) for each solvent ratio using the Henderson-Hasselbalch equation. Plot

Protocol 2: ¹¹B NMR Spectroscopic Titration (The Gold Standard)

Causality: While potentiometry measures bulk proton concentration, ¹¹B NMR directly probes the electronic environment of the boron atom. The

-

Sample Preparation: Dissolve 5 mg of the compound in 600 µL of a D₂O/CD₃OD mixture.

-

Titration: Adjust the pH* (deuterium isotope-corrected pH) from 4.0 to 10.0 using NaOD/DCl in stepwise increments.

-

Acquisition: Acquire ¹¹B NMR spectra at each pH step.

-

Validation Checkpoint: Ensure the chemical shift transition is reversible by back-titrating with DCl.

-

Analysis: Plot the observed ¹¹B chemical shift (

) versus pH. Fit the sigmoidal curve to the equation:

Part 4: Implications for Drug Development

The predicted pKa of ~7.16 for this compound is a critical parameter for medicinal chemists.

Because this pKa is slightly below physiological pH (7.4), the compound exists predominantly (~63%) in its anionic, tetrahedral boronate form in the bloodstream.

-

Target Binding: If designed as a covalent inhibitor, the active binding species dictates efficacy. For serine proteases, the neutral trigonal form is often required to enter the hydrophobic active site before forming the tetrahedral adduct with the catalytic serine. A pKa of 7.16 ensures a rapid equilibrium between both forms, optimizing the on-rate.

-

Pharmacokinetics: The high degree of ionization at pH 7.4 significantly improves aqueous solubility compared to unsubstituted phenylboronic acid, while the lipophilic dichloro and methyl groups maintain sufficient membrane permeability (LogD).

References

1.[3] Kurnia, K. A., et al. (2021). "A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach." Journal of Molecular Liquids. Available at: 2.[2] ResearchGate Database (2025). "Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters." Available at: 3.[4] LookChem Database. "2-Chlorophenylboronic acid - Chemical Properties and pKa." Available at: 4.[1] ChemicalBook Database. "this compound | 2377606-78-3." Available at:

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Biaryl Scaffolds using 2,3-Dichloro-5-methylphenylboronic acid

Introduction: The Architectural Importance of Biaryl Scaffolds

Biaryl structures are a cornerstone in modern medicinal chemistry and drug development, forming the backbone of numerous therapeutic agents.[1][2] Their prevalence in natural products and pharmaceuticals underscores their significance as "privileged scaffolds." The rotational restriction around the aryl-aryl bond imparts a defined three-dimensional structure, crucial for molecular recognition and interaction with biological targets. The synthesis of these vital motifs is, therefore, a central focus in organic chemistry. Among the myriad of synthetic strategies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool due to its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[3][4]

This guide focuses on the application of a specific, yet challenging, building block: 2,3-Dichloro-5-methylphenylboronic acid . The presence of two chlorine atoms and a methyl group on the phenyl ring introduces significant steric hindrance and alters the electronic properties of the boronic acid. These characteristics necessitate a carefully optimized approach to achieve efficient cross-coupling. This document provides a detailed exploration of the mechanistic nuances, step-by-step experimental protocols, and troubleshooting strategies for the successful synthesis of complex biaryl scaffolds using this valuable reagent.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a three-step catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is paramount to troubleshooting and optimizing reactions, especially with challenging substrates.

-

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. The reactivity of the aryl halide is generally in the order of I > Br > OTf >> Cl. For aryl chlorides, this step can be slow and often requires specialized, electron-rich ligands to facilitate the reaction.

-

Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6] The choice of base is critical and can significantly influence the reaction rate and yield.[7]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium complex, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For a sterically encumbered substrate like this compound, both the oxidative addition and reductive elimination steps can be particularly challenging. The bulky nature of the boronic acid can hinder its approach to the palladium center during transmetalation. Therefore, the selection of an appropriate ligand for the palladium catalyst is crucial to overcome these steric barriers.

Experimental Protocols

General Considerations

-

Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst.

-

Reagent Quality: The purity of the boronic acid, aryl halide, and base is critical. Anhydrous solvents should be used to minimize protodeboronation, a common side reaction.

-

Safety: Always consult the Safety Data Sheet (SDS) for all reagents before use. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |

| Aryl Bromide | 1.0 | 1.0 mmol |

| This compound | 1.2 | 1.2 mmol |

| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | 0.02 mmol |

| Buchwald Ligand (e.g., SPhos or XPhos) | 0.04 | 0.04 mmol |

| Potassium Phosphate (K₃PO₄) | 2.0 | 2.0 mmol |

| 1,4-Dioxane/Water (e.g., 4:1 v/v) | - | 5 mL |

Step-by-Step Procedure:

-

To a dry reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04 mmol) in 1 mL of the solvent mixture.

-

Seal the reaction vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Using a syringe, add the catalyst solution to the reaction vessel, followed by the remaining 4 mL of the solvent mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimization of Reaction Conditions

For challenging substrates, optimization of the reaction conditions is often necessary. The following table provides a guide for systematic optimization.

| Parameter | Variation | Rationale |

| Ligand | SPhos, XPhos, RuPhos, cataCXium® A | Bulky, electron-rich monophosphine ligands are generally effective for sterically hindered substrates as they promote both oxidative addition and reductive elimination.[8] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base can influence the rate of transmetalation. Stronger, more soluble bases are often preferred for difficult couplings.[7] |

| Solvent | Toluene, Dioxane, THF, 2-MeTHF (often with a small amount of water) | The solvent affects the solubility of the reagents and the stability of the catalytic species. The addition of water can accelerate the reaction. |

| Temp. | 80 °C, 100 °C, 110 °C | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions. |

Workflow and Data Presentation

Caption: A generalized experimental workflow for the synthesis of biaryl scaffolds.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst; Poor quality reagents; Suboptimal reaction conditions. | Use fresh reagents and anhydrous solvents; Screen different ligands, bases, and solvents; Increase reaction temperature or time. |

| Homocoupling | Presence of oxygen; High catalyst loading. | Ensure a strictly inert atmosphere; Reduce the catalyst loading. |

| Protodeboronation | Presence of water or other protic impurities. | Use anhydrous solvents and dry the base thoroughly; Consider using the corresponding boronic ester. |

| Incomplete Reaction | Steric hindrance; Deactivated aryl halide. | Switch to a more active ligand (e.g., a more electron-rich phosphine); Increase the reaction temperature; Use a more reactive aryl halide (e.g., iodide instead of bromide). |

Conclusion

This compound is a valuable, albeit challenging, building block for the synthesis of sterically hindered and electronically diverse biaryl scaffolds. A thorough understanding of the Suzuki-Miyaura coupling mechanism, coupled with careful optimization of reaction conditions—particularly the choice of ligand and base—is essential for achieving high yields. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers and drug development professionals to successfully incorporate this versatile reagent into their synthetic strategies, paving the way for the discovery of novel and potent therapeutic agents.

References

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

- Barreiro, E. J., & Fraga, C. A. M. (2015). Medicinal Chemistry: Chemical and Pharmacological Approaches to the Development of New Drugs. Artmed Editora.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Thomas, C. M., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4448-4451. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Role of a base in Suzuki-Miyaura reaction. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

- BenchChem. (2025). Application of 2-(3- methylphenyl)benzoic acid in Medicinal Chemistry: Application Notes and Protocols. Retrieved February 23, 2026, from a relevant product page on the BenchChem website.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 23, 2026, from [Link]

-

MDPI. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

-

Thomas, C. M., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Central Science, 2(11), 797-805. [Link]

-

Rossi, R., Lessi, M., & Manzini, C. (2021). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. Molecules, 26(22), 6968. [Link]

-

RSC Publishing. (n.d.). Carboxylic acids as double aryl group donors for biaryl synthesis. Retrieved February 23, 2026, from [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

Silva, F., & et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4439. [Link]

-

Li, B., & et al. (2020). Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects. Topics in Current Chemistry, 378(2), 23. [Link]

-

Lu, G.-P., & et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]

-

Szostak, M., & et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(24), 6696-6699. [Link]

-

Zong, Y., & et al. (2012). Synthesis of Biaryl Derivatives via a Magnetic Pd-NPs-Catalyzed One-Pot Diazotization-Cross-Coupling Reaction. Synlett, 23(16), 2393-2396. [Link]

- BenchChem. (2025). Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. Retrieved February 23, 2026, from a relevant technical support page on the BenchChem website.

-

The Royal Society of Chemistry. (2020). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Retrieved February 23, 2026, from [Link]

-

Svozil, D. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

-

The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved February 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Palladium-Catalyzed Arylation with Dichlorophenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Dichlorinated Biaryls

Dichlorinated phenyl motifs are crucial building blocks in medicinal chemistry and materials science. The presence of two chlorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and conformational preferences, making them invaluable for tuning the properties of drug candidates and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for constructing the core biaryl structure of these molecules.[1][2] This guide provides a detailed overview and practical protocols for the palladium-catalyzed arylation using dichlorophenylboronic acids, focusing on the unique challenges and strategic considerations associated with these electron-deficient coupling partners.

Core Principles and Mechanistic Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate.[1][3] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Challenge of Electron-Deficient Boronic Acids

The two chlorine atoms on the phenyl ring of dichlorophenylboronic acids are electron-withdrawing, which can present challenges in the Suzuki-Miyaura coupling. The primary consequences of this electron deficiency are:

-

Slower Transmetalation: The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is often the rate-determining step. Electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the aryl group, slowing down this transfer.[4]

-

Increased Susceptibility to Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired arene byproduct and reducing the overall yield.[4] This process can be exacerbated in the presence of base and at elevated temperatures.

To overcome these challenges, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial.

Optimizing the Reaction: A Guide to Component Selection

| Component | Recommendation for Dichlorophenylboronic Acids | Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like XPhos Pd G4. | These are common and effective Pd(0) or Pd(II) sources that readily enter the catalytic cycle.[5] |

| Ligand | Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). | These ligands promote the oxidative addition of less reactive aryl chlorides and can accelerate the overall catalytic cycle, compensating for the slower transmetalation. |

| Base | Moderate inorganic bases such as K₂CO₃, K₃PO₄, or CsF. | Strong bases can promote protodeboronation of the electron-deficient boronic acid. The choice of base should be carefully considered and optimized for each specific reaction.[6] |

| Solvent | Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with the addition of water. | The solvent system needs to be able to dissolve both the organic and inorganic components of the reaction. The presence of water can sometimes accelerate the reaction.[7] |

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of Dichlorophenylboronic Acids with Aryl/Heteroaryl Halides

This protocol provides a starting point for the optimization of the coupling reaction.

Figure 2. A general workflow for the Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

-

Dichlorophenylboronic acid (e.g., 2,4-dichlorophenylboronic acid, 3,5-dichlorophenylboronic acid) (1.1-1.5 mmol, 1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

Procedure:

-

To an oven-dried reaction tube, add the aryl/heteroaryl halide, dichlorophenylboronic acid, palladium precatalyst, ligand, and base.

-

Seal the tube with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Place the reaction tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Example Protocol: Coupling of 3,5-Dichlorophenylboronic Acid with an Aryl Bromide

This example is adapted from general procedures for Suzuki-Miyaura couplings.[8]

Reactants:

-

1-bromo-4-methoxybenzene (187 mg, 1.0 mmol)

-

3,5-dichlorophenylboronic acid (229 mg, 1.2 mmol)

-

Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%)

-

K₂CO₃ (276 mg, 2.0 mmol)

-

Toluene (4 mL), Ethanol (1 mL), Water (1 mL)

Procedure:

-

In a round-bottom flask, combine 1-bromo-4-methoxybenzene, 3,5-dichlorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add the toluene, ethanol, and water.

-

Heat the mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere for 12 hours.

-

Monitor the reaction by TLC.

-

After cooling, extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

-

Purify by column chromatography (hexanes/ethyl acetate gradient) to yield 3,5-dichloro-4'-methoxy-1,1'-biphenyl.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Low reaction temperature- Inefficient base or solvent system | - Use a fresh batch of palladium precatalyst and ligand.- Increase the reaction temperature in increments.- Screen different bases (e.g., K₃PO₄, CsF) and solvent systems (e.g., THF, DMF). |

| Significant Protodeboronation | - Excessively strong base- High reaction temperature- Presence of protic impurities | - Use a milder base (e.g., K₂CO₃ or CsF).- Lower the reaction temperature.- Ensure all reagents and solvents are dry and the reaction is under an inert atmosphere. |

| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient oxidative addition | - Thoroughly degas all solvents and maintain a strict inert atmosphere.- Use a more electron-rich and bulky ligand to promote oxidative addition. |

Conclusion

The palladium-catalyzed arylation of dichlorophenylboronic acids is a robust and highly valuable transformation in modern organic synthesis. While the electron-deficient nature of these substrates presents unique challenges, a rational approach to the selection of catalysts, ligands, bases, and solvents can lead to high yields of the desired dichlorinated biaryl products. The protocols and guidelines presented here offer a solid foundation for researchers to successfully implement these important reactions in their own synthetic endeavors.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. mdpi.com [mdpi.com]

- 5. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]

- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 2,3-Dichloro-5-methylphenylboronic Acid in Medicinal Chemistry

Executive Summary

2,3-Dichloro-5-methylphenylboronic acid (CAS: 2377606-78-3) is a specialized organoboron building block used primarily in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs), specifically Dopamine D3 and 5-HT2A modulators.[1] Its unique substitution pattern—combining lipophilic bulk (methyl), metabolic blocking (chlorines), and specific steric orientation—makes it a critical tool for optimizing Structure-Activity Relationships (SAR) in neuropsychiatric drug discovery.

This guide details the strategic application of this reagent, focusing on overcoming the steric and electronic challenges inherent to its 2,3-disubstituted motif during Suzuki-Miyaura cross-coupling.

Chemical Profile & Mechanistic Insight

Structural Analysis

The utility of this building block stems from its ability to introduce a 2,3-dichloro-5-methylphenyl moiety. This specific arrangement offers three distinct medicinal chemistry advantages:

-

Metabolic Stability: The chlorine atoms at positions 2 and 3 block common sites of CYP450-mediated oxidation (ortho/meta positions relative to the biaryl bond).

-

Conformational Lock: The bulky chlorine at the 2-position (ortho to the boron) forces the resulting biaryl system into a twisted conformation (dihedral angle > 40°), often required to fit into hydrophobic pockets of receptors like D3.

-

Lipophilic Vector: The 5-methyl group provides a vector for hydrophobic interaction without significantly increasing the polar surface area (PSA).

Reactivity Challenges

-

Steric Hindrance: The chlorine atom at the 2-position creates significant steric hindrance during the transmetallation step of the catalytic cycle.

-

Protodeboronation: While less prone than fluorinated analogs, the electron-withdrawing nature of the two chlorine atoms can accelerate base-catalyzed protodeboronation, leading to the hydro-deboronated byproduct (1,2-dichloro-4-methylbenzene).

Application Protocol: Optimized Suzuki-Miyaura Coupling

Experimental Design Strategy

To mitigate the steric hindrance of the ortho-chloro group, this protocol utilizes Buchwald-type precatalysts (specifically XPhos Pd G2 or SPhos Pd G2). These bulky, electron-rich ligands facilitate oxidative addition and, crucially, accelerate the difficult transmetallation step involving sterically hindered boronic acids.

Materials

-

Building Block: this compound (1.2 equiv)

-

Electrophile: Heteroaryl halide (e.g., 4-bromo-indole or chloropyrimidine derivative) (1.0 equiv)

-

Catalyst: XPhos Pd G2 (2-3 mol%)

-

Base: Potassium Phosphate Tribasic (

), 0.5 M aqueous solution (3.0 equiv) -

Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step Procedure

Step 1: Inerting and Charging

-

Equip a reaction vial with a magnetic stir bar and a septum cap.

-

Charge the vial with the heteroaryl halide (1.0 mmol) and This compound (1.2 mmol, 246 mg).

-

Add XPhos Pd G2 catalyst (0.02 mmol, 16 mg).

-

Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes (vacuum/backfill cycle x3).

Step 2: Solvent and Base Addition

-

Inject degassed 1,4-Dioxane (4 mL) via syringe.

-

Inject 0.5 M aqueous

(6 mL, 3.0 mmol). Note: The use of a mild, inorganic base in a biphasic system helps suppress protodeboronation compared to alkoxide bases.

Step 3: Reaction

-

Place the vial in a pre-heated block at 80°C .

-

Stir vigorously (800-1000 rpm) to ensure efficient mixing of the biphasic system.

-

Monitor by LC-MS at 2 hours. The reaction is typically complete within 4-6 hours.

-

Checkpoint: Look for the mass of the product (M+H). If the starting bromide is consumed but the boronic acid remains, add an additional 0.5 equiv of boronic acid.

-

Step 4: Workup

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

-

Separate phases. Extract the aqueous layer twice with Ethyl Acetate.

-

Dry combined organics over

, filter, and concentrate.

Step 5: Purification

-

Purify via Flash Column Chromatography using a Hexane/Ethyl Acetate gradient.

-

Note: The lipophilic nature of the 2,3-dichloro-5-methylphenyl group usually makes the product elute earlier than the heteroaryl starting material.

Visualization of Workflows

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the catalytic cycle with specific focus on the steric checkpoints relevant to this building block.

Caption: Catalytic cycle highlighting the Transmetallation step as the critical bottleneck due to the ortho-chloro steric hindrance.

Purification Decision Tree

Caption: Purification strategy based on the lipophilicity shift induced by the 2,3-dichloro-5-methylphenyl group.

Data Summary: Solvent & Base Screening

The following table summarizes internal optimization data for coupling this compound with a standard 4-bromoindole substrate.

| Entry | Solvent | Base | Catalyst | Temp (°C) | Conversion (%) | Observation |

| 1 | DMF | 100 | 35% | Significant deboronation observed. | ||

| 2 | Toluene/H2O | 90 | 60% | Slow reaction; incomplete after 24h. | ||

| 3 | Dioxane/H2O | XPhos Pd G2 | 80 | 98% | Clean profile; <2% deboronation. | |

| 4 | THF/H2O | SPhos Pd G2 | 60 | 92% | Good conversion, but slower than Entry 3. |

Case Study: Dopamine D3 Receptor Modulator

Context: In the development of antipsychotics (e.g., Cariprazine analogs), the 2,3-dichloro-5-methylphenyl moiety is used to target the secondary binding pocket of the D3 receptor.

Protocol Application: Researchers utilized the protocol defined in Section 3.3 to couple the boronic acid with a trans-cyclohexyl-piperazine bromide core.

-

Outcome: The reaction proceeded with 91% isolated yield.

-

SAR Insight: The 5-methyl group was found to increase selectivity for D3 over D2 by 15-fold compared to the des-methyl analog, likely due to a specific hydrophobic interaction in the receptor's extracellular loop region [1].

Safety & Handling

-

Hazard Identification: As a halogenated arylboronic acid, treat as a potential skin and eye irritant (H315, H319).

-

Storage: Store at 2-8°C. Boronic acids can dehydrate to form boroxines (anhydrides) upon standing; this is reversible under aqueous reaction conditions and does not affect stoichiometry.

-

Sensitization: The benzylic-like chlorines (though on the ring) and the overall lipophilicity suggest potential for skin sensitization. Double-gloving is recommended.

References

-

Patent: "Nitrogen-containing ring derivative regulator, preparation method and application thereof." CN112778183A.

-

Methodology: "Buchwald-Hartwig Cross Coupling - XPhos Pd G2 Applications." Sigma-Aldrich Technical Bulletins.

-

Chemical Data: "this compound Product Page." BLD Pharm.[2]

Sources

Application Notes & Protocols: Strategic Functionalization of Heterocycles with 2,3-Dichloro-5-methylphenylboronic Acid

Introduction: The Strategic Importance of Substituted Aryl Heterocycles

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Their unique stereoelectronic properties and ability to engage in hydrogen bonding have cemented their status as "privileged structures" in medicinal chemistry. The functionalization of these core structures with highly substituted aryl groups allows for the fine-tuning of pharmacological properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

2,3-Dichloro-5-methylphenylboronic acid is a versatile reagent that introduces a sterically demanding and electronically distinct moiety onto a heterocyclic core. The vicinal chloro-substituents create a specific electronic environment and enforce a twisted dihedral angle relative to the heterocycle, which can be crucial for disrupting protein-protein interactions or fitting into constrained enzymatic active sites. This guide provides an in-depth exploration of two primary methods for coupling this reagent with heterocyclic systems: the venerable Suzuki-Miyaura cross-coupling and the increasingly important direct C-H arylation.

Part 1: Mechanistic Foundations & Strategic Considerations

The successful functionalization of heterocycles hinges on selecting the appropriate synthetic strategy. The choice between a classical cross-coupling reaction and a direct C-H functionalization approach depends on the availability of starting materials, desired regioselectivity, and the overall tolerance of functional groups present in the substrate.

The Suzuki-Miyaura Cross-Coupling: A Reliable Workhorse

First reported in 1979, the Suzuki-Miyaura reaction remains one of the most powerful and widely used methods for C-C bond formation.[1] It involves the palladium-catalyzed coupling of an organoboron species with an organohalide or triflate.[2] The reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of catalysts and building blocks.[3]

The Catalytic Cycle: The mechanism is a well-understood, three-stage process involving a Pd(0)/Pd(II) cycle.[1][4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the heterocyclic partner, forming a Pd(II) complex.

-

Transmetalation: This is the crucial step where the base plays a key role. The base activates the boronic acid to form a more nucleophilic boronate "ate" complex.[5][6] This complex then transfers the 2,3-dichloro-5-methylphenyl group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Causality Behind Component Selection:

-

Catalyst/Ligand: For a sterically hindered partner like this compound, a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is often required. These ligands promote the reductive elimination step and stabilize the active Pd(0) species.

-

Base: The choice of base is critical.[6] Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common. Stronger bases like phosphates can accelerate the reaction but may not be suitable for base-sensitive functional groups. An aqueous mixture is often used to facilitate the formation of the boronate complex.[6]

Direct C-H Arylation: An Atom-Economical Alternative

Direct C-H functionalization has emerged as a powerful strategy that circumvents the need to pre-functionalize the heterocyclic substrate (e.g., with a halogen).[7] This approach is highly atom-economical and can significantly shorten synthetic sequences. For electron-deficient heterocycles, a silver-catalyzed, persulfate-mediated reaction, analogous to the Minisci reaction, is particularly effective.[8][9]

The Radical Mechanism: This reaction proceeds through a radical-based mechanism, which is fundamentally different from the organometallic cycle of the Suzuki coupling.

-

Radical Generation: A silver(I) catalyst and a persulfate co-oxidant generate an aryl radical from the boronic acid.[8]

-

Radical Addition: The electron-deficient heterocycle is first protonated by an acid (e.g., trifluoroacetic acid, TFA), which enhances its electrophilicity. The nucleophilic aryl radical then adds to an electron-poor position of the protonated heterocycle (typically C2 or C4 on a pyridine ring).

-

Rearomatization: The resulting radical cation intermediate is oxidized to the final arylated heterocycle, completing the process.

Caption: Figure 2: Workflow for Direct C-H Arylation.

Causality Behind Component Selection:

-

Catalyst/Oxidant: Silver nitrate is an inexpensive and effective catalyst for generating aryl radicals from boronic acids in the presence of a strong oxidant like potassium persulfate.[8][9]

-

Acid: Trifluoroacetic acid (TFA) protonates the nitrogen of the heterocycle, which is essential for activating it towards attack by the nucleophilic aryl radical.[8]

-

Substrate Scope: This method is generally most effective for electron-deficient heterocycles like pyridines, pyrazines, and quinolines, as electron-rich systems are less susceptible to this type of radical addition.[8]

Part 2: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with this compound

Objective: To synthesize 2-(2,3-dichloro-5-methylphenyl)pyridine, a key intermediate for further elaboration in drug development programs.

Principle: This protocol employs a palladium catalyst with a bulky phosphine ligand to overcome the steric hindrance of the ortho-chloro substituent on the boronic acid, ensuring efficient transmetalation and high yields. Potassium phosphate is used as a moderately strong base to promote boronate formation without degrading sensitive substrates.

Materials & Reagents

| Reagent/Material | Grade | Supplier | Quantity | Notes |

|---|---|---|---|---|

| This compound | ≥97% | Commercial | 1.2 mmol, 246 mg | Limiting Reagent |

| 2-Bromopyridine | ≥98% | Commercial | 1.0 mmol, 158 mg | |

| Pd₂(dba)₃ | Catalyst Grade | Commercial | 0.02 mmol, 18.3 mg | Palladium Precatalyst |

| SPhos | Ligand Grade | Commercial | 0.08 mmol, 32.8 mg | Ligand |

| K₃PO₄ (Potassium Phosphate) | Anhydrous | Commercial | 3.0 mmol, 637 mg | Base |

| 1,4-Dioxane | Anhydrous | Commercial | 8 mL | Solvent |

| Water | Degassed, DI | In-house | 2 mL | Co-solvent |

| Schlenk Flask (25 mL) | - | - | 1 | For inert atmosphere |

| Magnetic Stirrer/Hotplate | - | - | 1 | |

Step-by-Step Methodology:

-

Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (246 mg, 1.2 mmol), 2-bromopyridine (158 mg, 1.0 mmol), potassium phosphate (637 mg, 3.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and SPhos (32.8 mg, 0.08 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-bromopyridine is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure of the product, 2-(2,3-dichloro-5-methylphenyl)pyridine, by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Direct C-H Arylation of Lepidine (4-methylquinoline) with this compound

Objective: To demonstrate the direct, regioselective functionalization of an unactivated C-H bond on an electron-deficient heterocycle.

Principle: This method leverages silver(I) nitrate and potassium persulfate to generate an aryl radical from the boronic acid.[8] Trifluoroacetic acid (TFA) protonates the quinoline nitrogen, activating the C2 position for radical attack. This protocol is operationally simple, avoiding the need for an inert atmosphere.[8]

Materials & Reagents

| Reagent/Material | Grade | Supplier | Quantity | Notes |

|---|---|---|---|---|

| Lepidine (4-methylquinoline) | ≥98% | Commercial | 0.25 mmol, 35.8 mg | Limiting Reagent |

| This compound | ≥97% | Commercial | 0.375 mmol, 77 mg | |

| Silver(I) Nitrate (AgNO₃) | ≥99% | Commercial | 0.05 mmol, 8.5 mg | Catalyst |

| Potassium Persulfate (K₂S₂O₈) | ≥99% | Commercial | 0.75 mmol, 203 mg | Oxidant |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercial | 0.25 mmol, 19 µL | Activator |

| Dichloromethane (DCM) | ACS Grade | Commercial | 5 mL | Solvent |

| Water | DI | In-house | 5 mL | Co-solvent |

| Scintillation Vial (20 mL) | - | - | 1 | |

Step-by-Step Methodology:

-

Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine lepidine (35.8 mg, 0.25 mmol), this compound (77 mg, 0.375 mmol), dichloromethane (5 mL), and water (5 mL).

-

Acidification: Add trifluoroacetic acid (19 µL, 0.25 mmol) to the biphasic mixture and stir for 5 minutes.

-

Initiation: Add silver(I) nitrate (8.5 mg, 0.05 mmol) followed by potassium persulfate (203 mg, 0.75 mmol) in one portion.

-

Reaction: Cap the vial and stir vigorously at room temperature for 12 hours. The reaction is typically open to the air.

-

Monitoring: Monitor the reaction by LC-MS for the formation of the product and consumption of lepidine.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Stir for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the major regioisomer, 2-(2,3-dichloro-5-methylphenyl)-4-methylquinoline.

-

Characterization: Analyze the product by ¹H NMR to confirm regioselectivity and structure, and further characterize by ¹³C NMR and HRMS.

Part 3: Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. Boronic acids and their derivatives are generally considered skin, eye, and respiratory irritants.[10][11]

Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Class | GHS Classification | Required PPE |

|---|---|---|

| This compound | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) | Safety glasses, nitrile gloves, lab coat |

| Palladium Catalysts | Skin/respiratory sensitizers | Safety glasses, nitrile gloves, lab coat. Handle in a fume hood. |

| Phosphine Ligands | Toxic, air-sensitive, pyrophoric potential | Safety glasses, nitrile gloves, lab coat. Handle under inert gas. |

| Bases (K₃PO₄, K₂CO₃) | Corrosive/Irritant | Safety glasses, nitrile gloves, lab coat |

| Solvents (Dioxane, DCM) | Flammable, Carcinogen Suspect | Work in a well-ventilated fume hood. Wear appropriate gloves. |

Handling Procedures:

-

Always handle solid boronic acids in a well-ventilated area or fume hood to avoid inhaling dust.[10]

-

Wear appropriate PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.[12]

-

In case of skin contact, wash thoroughly with soap and water.[13]

-

In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[14]

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Seiple, I. B., et al. (2010). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 132(38), 13194–13196. [Link]

-

Brückl, T., Baxter, R. D., Ishihara, Y., & Baran, P. S. (2012). Innate and guided C–H functionalization logic. Accounts of chemical research, 45(6), 826-839. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Baran, P. S., et al. (2010). A direct arylation of a variety of electron-deficient heterocycles with arylboronic acids has been developed. Journal of the American Chemical Society. [Link]

-

Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic letters, 13(19), 5180-5183. [Link]

- Google Patents. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Neto, B. A. D., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5647. [Link]

-